![molecular formula C54H74N6O16S B12306302 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a versatile biotinylation reagent used for labeling azide-containing biomolecules via copper-free strain-promoted alkyne-azide click chemistry (SPAAC). This compound contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, a biotin moiety, and an N-hydroxysuccinimidyl (NHS) ester. The hydrophilic PEG linker enhances the solubility and accessibility of the biotin moiety, making it an efficient tool for bioconjugation and detection applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves multiple steps:
Synthesis of DBCO-PEG4: The DBCO group is conjugated to a PEG4 linker through a series of chemical reactions.
Attachment of Biotin: The biotin moiety is then attached to the PEG4 linker.
Formation of NHS Ester: Finally, the NHS ester is formed by reacting the biotin-PEG4-DBCO compound with N-hydroxysuccinimide and a coupling agent
Industrial Production Methods
Industrial production of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS typically involves large-scale synthesis using automated synthesis platforms. The process includes precise control of reaction conditions, purification steps, and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly selective and efficient, occurring under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing biomolecules, DBCO-PEG4-NHS ester, N-hydroxysuccinimide.
Conditions: Aqueous buffers, room temperature, and mild reaction conditions
Major Products
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing biomolecule .
Scientific Research Applications
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of azide-containing molecules.
Biology: Facilitates the study of protein-protein interactions, cellular processes, and biomolecule tracking.
Medicine: Employed in drug delivery systems, diagnostic imaging, and therapeutic monitoring.
Industry: Utilized in the development of biosensors, affinity purification, and assay development
Mechanism of Action
The mechanism of action of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the formation of a stable triazole linkage through the SPAAC reaction. The DBCO group reacts with azide-containing biomolecules, forming a covalent bond. The biotin moiety then allows for detection and purification using streptavidin or avidin affinity reagents .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-biotin: Similar structure but lacks the NHS ester group.
Dibenzocyclooctyne-PEG4-acid: Contains a carboxylic acid group instead of the NHS ester.
Dibenzocyclooctyne-PEG4-maleimide: Contains a maleimide group for thiol-reactive conjugation
Uniqueness
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of the DBCO group, PEG linker, biotin moiety, and NHS ester. This combination allows for efficient and selective bioconjugation, enhanced solubility, and easy detection and purification .
Properties
Molecular Formula |
C54H74N6O16S |
|---|---|
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67) |
InChI Key |
WGXIBGJQQHWGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)
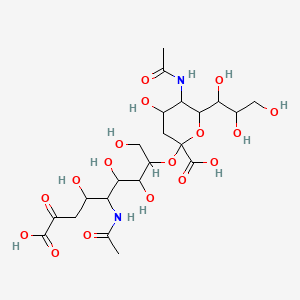

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12306235.png)
![N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide](/img/structure/B12306241.png)
![1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B12306249.png)
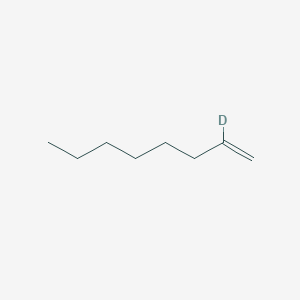

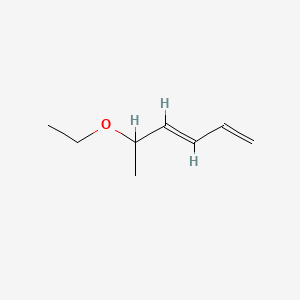

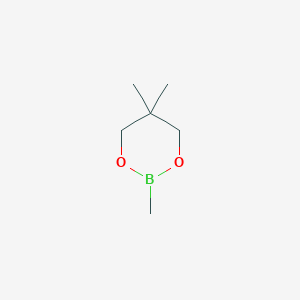
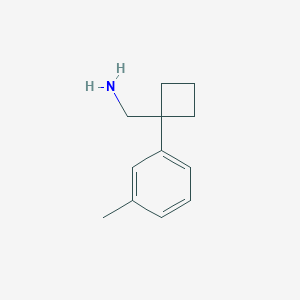
![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)
